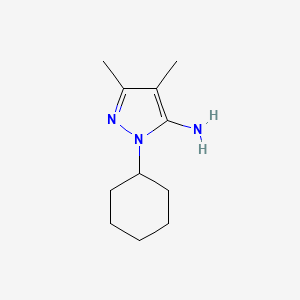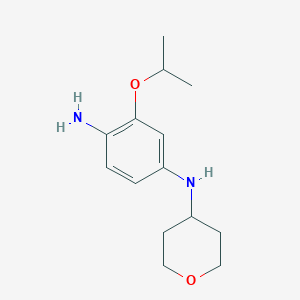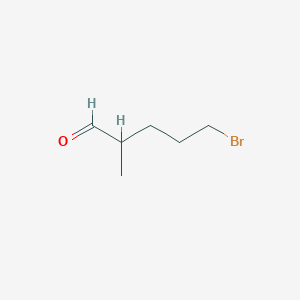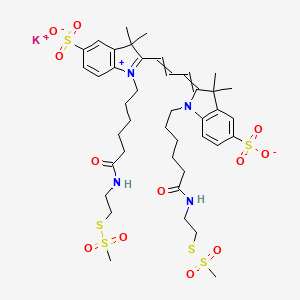
1,3-Oxathietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathietane: is a heterocyclic compound containing a three-membered ring with one oxygen atom and one sulfur atom. Its chemical formula is C2H4OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Oxathietane can be synthesized through the reaction of 2,2,4,4-tetramethyl-1,5-diphenylpentane-1,5-dione monohydrazone with sulfur dichloride (S2Cl2) . This reaction yields a bicyclic 1,3,4-oxadithiolane derivative, which can be converted to this compound under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or peracids.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,3-Oxathietane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,3-oxathietane involves its reactivity with various chemical species. The compound’s unique structure allows it to participate in a range of chemical reactions, including ring-opening and substitution reactions. These reactions can lead to the formation of different products, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Contains two oxygen atoms in a six-membered ring.
1,3-Dithiane: Contains two sulfur atoms in a six-membered ring.
1,3-Oxathiane: Contains one oxygen and one sulfur atom in a six-membered ring.
Comparison: 1,3-Oxathietane is unique due to its three-membered ring structure, which imparts different reactivity and properties compared to its six-membered ring analogs. The presence of both oxygen and sulfur atoms in a small ring makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C2H4OS |
|---|---|
Poids moléculaire |
76.12 g/mol |
Nom IUPAC |
1,3-oxathietane |
InChI |
InChI=1S/C2H4OS/c1-3-2-4-1/h1-2H2 |
Clé InChI |
ORTJOCLTSKYLIW-UHFFFAOYSA-N |
SMILES canonique |
C1OCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)
![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)







